molecular formula C12H20O2 B13194752 5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

Katalognummer: B13194752
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: QMHDNOBPDNDEGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] is a chemical compound with the molecular formula C12H20O2 and a molecular weight of 196.29 g/mol . This compound is characterized by its unique spiro structure, which includes a bicyclic framework fused with an oxolane ring. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] involves several steps. One common synthetic route includes the reaction of a suitable bicyclic precursor with an oxalyl chloride derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the spiro structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where nucleophiles like amines or thiols replace specific substituents.

    Hydrolysis: Acidic or basic hydrolysis can break down the spiro structure, leading to the formation of simpler compounds.

Wissenschaftliche Forschungsanwendungen

5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] include:

The uniqueness of 5’,5’-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] lies in its specific spiro structure, which imparts distinct reactivity and binding characteristics, making it valuable for specialized research applications.

Biologische Aktivität

5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] (CAS No. 2060031-95-8) is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a bicyclo[5.1.0]octane core linked to an oxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

PropertyValue
Molecular FormulaC₁₂H₂₀O₂
Molecular Weight196.29 g/mol
IUPAC Name2',2'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,4'-oxolane]
InChIKeyQMHDNOBPDNDEGK-UHFFFAOYSA-N

Synthesis

The synthesis of 5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] typically involves multi-step organic reactions starting from simpler precursors. Common methods include cyclization reactions facilitated by Lewis acids or other catalysts, which allow for the formation of the spirocyclic structure.

Anticancer Properties

Research has indicated that compounds with similar spirocyclic structures exhibit significant anticancer activity through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, studies have shown that related compounds can lead to cytochrome c release and caspase activation in prostate cancer cells .
  • Case Study : In vitro studies demonstrated that treatment with related spirocyclic compounds resulted in significant apoptosis in various cancer cell lines, including LNCaP and HeLa cells, suggesting potential therapeutic applications against hormone-sensitive and resistant cancers .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] suggest that it may inhibit the growth of certain bacterial strains. The unique structural features of this compound could enhance its interaction with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented in various studies:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways such as NF-kB activation, which is crucial for inflammatory responses .
  • Research Findings : A study highlighted that similar spirocyclic compounds effectively reduced inflammation markers in cell models stimulated with lipopolysaccharides (LPS), showcasing their potential as therapeutic agents for inflammatory diseases .

Eigenschaften

Molekularformel

C12H20O2

Molekulargewicht

196.29 g/mol

IUPAC-Name

2',2'-dimethylspiro[3-oxabicyclo[5.1.0]octane-4,4'-oxolane]

InChI

InChI=1S/C12H20O2/c1-11(2)7-12(8-14-11)4-3-9-5-10(9)6-13-12/h9-10H,3-8H2,1-2H3

InChI-Schlüssel

QMHDNOBPDNDEGK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(CCC3CC3CO2)CO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.